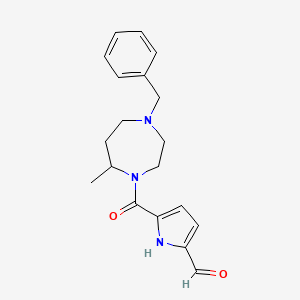

5-ethoxy-1H-1,2,4-triazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethoxy-1H-1,2,4-triazol-3-amine is a heterocyclic compound that consists of a 1,2,4-triazole ring substituted with an ethoxy group and an amino group . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a multi-step process. The most common synthetic methods involve intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular formula of this compound is C4H8N4O, and its average mass is 128.133 Da . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole-dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .科学的研究の応用

Industrial and Analytical Applications

5-ethoxy-1H-1,2,4-triazol-3-amine and its derivatives are pivotal in the fine organic synthesis industry. They serve as raw materials for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Less known applications include the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids utilized in applied sciences, biotechnology, energy, and chemistry. These compounds' role in agriculture is notable in the mass production of insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrogen fertilizer nitrification (Nazarov et al., 2021).

Pharmaceutical and Biological Activities

The triazole derivatives, including this compound, are of great importance in the pharmaceutical field due to their structural versatility, allowing for diverse biological activities. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. Their development as new drugs for various diseases, including neglected diseases, is ongoing, with a focus on eco-friendly and sustainable synthesis methods that consider green chemistry principles (Ferreira et al., 2013).

Environmental and Material Sciences

In material science, this compound derivatives are investigated for their potential in creating proton-conducting fuel cell membranes. These membranes, based on 1H-1,2,4-triazole and its polymers, show promise for their thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. Such properties are crucial for the development of heat-resistant, plastic, and electrochemically stable proton-conducting membranes with broad applications in energy technology (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

This compound and its analogs have been evaluated as corrosion inhibitors for metals and alloys. Their effectiveness in protecting metal surfaces from corrosion, especially in aggressive media, is attributed to the formation of complex structures that prevent the metal from undergoing oxidative reactions. This application extends the utility of triazole derivatives in industrial processes, where corrosion resistance is essential for the longevity and reliability of metal components (Hrimla et al., 2021).

作用機序

Target of Action

1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

The reaction of 1,2,4-triazoles occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

1,2,4-Triazoles have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles depend on the specific compound and its targets. For example, some 1,2,4-triazoles have been reported to possess antiviral activity, with inhibitory activity against influenza A .

生化学分析

Biochemical Properties

5-Ethoxy-1H-1,2,4-triazol-3-amine, like other triazoles, is capable of engaging in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to its enhanced biocompatibility . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet reported in the literature.

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-ethoxy-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJBRBYZRWHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)

![6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2603542.png)

![4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)

![N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2603549.png)

![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/no-structure.png)

![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)

![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B2603559.png)